Bienvenue dans la boutique en ligne BenchChem!

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Medicinal Chemistry Drug Design Physicochemical Properties

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a non-interchangeable fluorinated biphenyl derivative for advanced research. Its precise 4-hydroxy regiochemistry yields a TPSA of 49.3 Ų and XLogP3=2.9, distinct from other isomers like EF-24 (2-isomer). This ensures unique target engagement for CCR5 antagonist programs (HIV, asthma, inflammation) and antifungal scaffold development. Procure this verified building block to ensure reproducibility and accelerate SAR studies.

Molecular Formula C15H14FNO2
Molecular Weight 259.28
CAS No. 1261894-26-1
Cat. No. B572944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol
CAS1261894-26-1
Molecular FormulaC15H14FNO2
Molecular Weight259.28
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
InChIInChI=1S/C15H14FNO2/c1-2-17-15(19)13-8-5-11(9-14(13)16)10-3-6-12(18)7-4-10/h3-9,18H,2H2,1H3,(H,17,19)
InChIKeyFRLPAXQMPDSKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261894-26-1): A Specialized Fluorinated Biphenyl Building Block for Targeted Chemical Biology and SAR Campaigns


4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261894-26-1) is a fluorinated biphenyl derivative characterized by a 4-hydroxyphenyl group, a central 3-fluorophenyl core, and an N-ethylcarboxamide substituent, with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is primarily utilized as a specialized building block and research intermediate in medicinal chemistry and chemical biology, with preliminary pharmacological screens indicating potential applications as a CCR5 antagonist scaffold for the investigation of HIV infection, asthma, and inflammatory diseases [1], as well as a reported capacity to modulate cellular differentiation pathways relevant to oncology and dermatology research [2]. Its structural features—specifically the precise positioning of the fluorine atom and the 4-hydroxy substitution on the biphenyl system—are critical determinants of its molecular recognition profile, target binding, and physicochemical properties, making it a non-interchangeable entity for structure-activity relationship (SAR) studies .

Why 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is Not Interchangeable with Its Regioisomers or Generic Biphenyl Analogs


Generic substitution of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol with its close regioisomers (e.g., 2- or 3-phenol derivatives) or non-fluorinated biphenyl analogs is scientifically invalid due to quantifiable differences in critical molecular properties that directly govern pharmacokinetic behavior, target engagement, and biological activity. The precise positioning of the hydroxyl group on the terminal phenyl ring dictates the molecule's overall three-dimensional geometry and its capacity for forming essential hydrogen bond networks with biological targets . This is quantitatively reflected in the compound's distinct topological polar surface area (TPSA) of 49.3 Ų and lipophilicity (XLogP3 = 2.9), which are not shared by its regioisomers and directly influence membrane permeability and solubility . Furthermore, the presence and specific location of the fluorine atom in the central ring are critical for modulating electronic effects and metabolic stability, a feature absent in non-fluorinated analogs. Consequently, substituting this compound in a validated assay or synthetic pathway would introduce uncontrolled variables, altering reaction kinetics, biological readouts, and the integrity of structure-activity relationship (SAR) models, thereby compromising the reproducibility and interpretability of research findings .

Quantitative Differentiation Evidence for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261894-26-1)


Distinct Physicochemical Profile of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol vs. Regioisomers Impacts Bioavailability

The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol possesses a unique combination of lipophilicity and polar surface area that differentiates it from its regioisomers, which is critical for predicting passive membrane permeability and oral absorption. Its computed XLogP3 value is 2.9 and its topological polar surface area (TPSA) is 49.3 Ų . In contrast, the regioisomer 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261896-24-5) and 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261975-62-5) are expected to exhibit different TPSA and potentially different lipophilicity profiles due to altered hydrogen bond geometry and molecular conformation, though specific computed values for these comparators are not uniformly reported in the same databases . This difference in TPSA can directly influence a compound's ability to cross biological membranes, with a TPSA below 60 Ų generally considered favorable for blood-brain barrier penetration [1]. Therefore, the 49.3 Ų TPSA of the 4-substituted phenol positions it within a specific physicochemical space that is not guaranteed for its 2- or 3-substituted counterparts, directly impacting its utility in CNS-targeted programs.

Medicinal Chemistry Drug Design Physicochemical Properties

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol Demonstrates Quantifiable Antifungal Resistance Profile in Clinical Candida Isolates

In a functional assay assessing antifungal activity, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol was evaluated against a panel of 40 clinical isolates of Candida species at a concentration of 256 µg/mL at pH 5.8 . The compound exhibited a quantifiable resistance percentage (R%) of 1% under these conditions . While a direct head-to-head comparator is not provided in the same assay dataset for the regioisomers, this R% value establishes a specific, quantitative baseline for the 4-isomer's antifungal profile. For context, other antifungal agents or chemical scaffolds often exhibit a wide range of resistance profiles against Candida, and an R% of 1% may indicate a specific susceptibility profile that could be exploited in combination therapy or further optimization. This is distinct from the reported anti-proliferative activity of the 2-isomer (2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, known as EF-24) which is primarily characterized as a potent anticancer agent . The 4-isomer's activity in a different biological space (antifungal vs. anticancer) highlights its unique functional profile.

Antifungal Research Infectious Disease Phenotypic Screening

Potential for CCR5 Antagonism Distinguishes 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol as a Targeted Immunomodulatory Scaffold

Preliminary pharmacological screening has indicated that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol can function as a CCR5 antagonist [1]. This is a key differentiator from its close regioisomers for which CCR5 antagonism is not a primary reported activity. For instance, the 2-isomer (EF-24) is extensively characterized as an anticancer agent with a distinct mechanism of action, while the 3-isomer's reported activity is less defined in public literature. While the specific IC50 value for the 4-isomer at CCR5 is not provided in the cited source, the qualitative identification of this activity provides a clear hypothesis-driven rationale for selecting this compound over its regioisomers when investigating chemokine receptor modulation. In contrast, the clinically approved CCR5 antagonist Maraviroc has an IC50 of approximately 3.3 nM in similar functional assays [2]. The 4-isomer serves as a distinct chemical starting point for developing novel CCR5 modulators with potentially different binding kinetics or resistance profiles.

Immunology Virology GPCR Pharmacology

Unique Hydrogen Bond Donor/Acceptor Configuration of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol Dictates Distinct Intermolecular Interactions

The compound 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol possesses a specific hydrogen bond donor/acceptor count of 2 donors and 3 acceptors . This precise count, combined with the spatial orientation conferred by the para-substitution of the phenol, dictates its capacity to form defined intermolecular interactions with biological targets or crystal lattice contacts. In contrast, its regioisomers—2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol and 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol—while sharing the same number of donors and acceptors, exhibit a different spatial arrangement of these functional groups. This alteration in geometry can lead to profound differences in binding affinity, selectivity, and solid-state properties. For example, the intramolecular hydrogen bond potential in the 2-isomer may significantly alter its conformation and interaction profile compared to the 4-isomer. The specific H-bond donor/acceptor configuration of the 4-isomer is thus a non-transferable attribute that directly influences its behavior in assays and formulations.

Structural Biology Crystal Engineering Medicinal Chemistry

Strategic Procurement and Application Scenarios for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (CAS 1261894-26-1)


Structure-Activity Relationship (SAR) Studies for CCR5 Antagonists in Immunology and HIV Research

Given the preliminary evidence of CCR5 antagonism [1], researchers can procure 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol as a distinct chemical starting point for synthesizing focused libraries aimed at modulating the CCR5 receptor. This is in direct contrast to its regioisomer 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (EF-24), which is a known anticancer agent , making the 4-isomer a more relevant choice for immunology and virology programs. The compound's specific hydrogen bond donor/acceptor geometry and lipophilic profile (XLogP3 = 2.9) can be exploited to explore new chemical space around the CCR5 pharmacophore, potentially identifying novel leads with improved resistance profiles compared to existing clinical candidates like Maraviroc [2].

Development of Novel Antifungal Agents and Resistance Studies

The quantifiable resistance profile of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol (R%: 1%) against a panel of 40 clinical Candida isolates at 256 µg/mL provides a concrete rationale for its use in antifungal research. This compound can serve as a unique scaffold for medicinal chemistry efforts aimed at developing new antifungal therapies, particularly in the context of emerging drug resistance. Its distinct physicochemical properties (TPSA of 49.3 Ų) may offer advantages in optimizing for fungal cell membrane permeability and target engagement compared to other antifungal scaffolds.

Chemical Biology Probe for Investigating Cellular Differentiation Pathways in Oncology and Dermatology

Based on reports of its activity in arresting proliferation and inducing differentiation to monocytes [3], 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is a valuable tool compound for chemical biology studies focused on cellular differentiation, with potential applications in oncology (e.g., leukemia) and dermatology (e.g., psoriasis). Its specific molecular structure, distinct from the anticancer agent EF-24 (the 2-isomer) , suggests a different mechanism of action or target profile, making it a complementary rather than redundant probe. The compound's defined H-bond donor/acceptor capacity can be utilized in biophysical studies to map interactions with protein targets involved in differentiation pathways.

Synthesis of Advanced Intermediates and Building Blocks for Fluorinated Biphenyl Derivatives

As a specialized building block, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol is essential for the synthesis of more complex molecules containing a fluorinated biphenyl core. Its unique substitution pattern (4-hydroxy on one ring, 3-fluoro and N-ethylcarboxamide on the other) is not available from generic biphenyl precursors. The compound's CAS 1261894-26-1 ensures its identity and purity for reproducible synthetic transformations . It is particularly valuable for generating diverse libraries of amides, esters, and ethers via the reactive phenol group, enabling the exploration of SAR in multiple therapeutic areas. Its distinct TPSA and XLogP3 values can be leveraged to fine-tune the physicochemical properties of final drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.